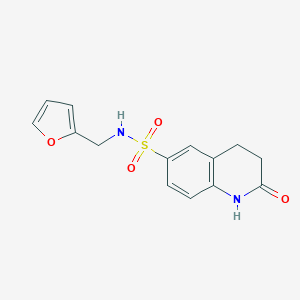![molecular formula C24H20BrN3O2 B269665 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide is not fully understood. However, it has been reported to act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. The compound has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential in treating diabetes by improving insulin sensitivity.
実験室実験の利点と制限
One of the advantages of using 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide in lab experiments is its potential as a HDAC inhibitor. HDAC inhibitors have been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. Additionally, the compound has been reported to exhibit anti-inflammatory activity, which could be useful in studying the immune response. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could affect the results of the experiments.
将来の方向性
There are several future directions for the study of 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide. One direction is to study the compound's potential as a drug candidate for cancer treatment. Further studies could investigate the compound's efficacy and toxicity in animal models and clinical trials. Another direction is to study the compound's potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, future studies could investigate the compound's mechanism of action and its potential as a HDAC inhibitor.
合成法
The synthesis of 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has been reported in the literature using various methods. One of the methods involves the reaction between 4-(1H-pyrazol-1-ylmethyl)benzene-1,2-diamine and 2-bromobenzyl alcohol in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) at 80°C for 24 hours. The resulting product is then treated with benzoyl chloride in the presence of TEA and pyridine to yield 4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide.
科学的研究の応用
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide has been studied for its potential applications in drug development. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential in treating diabetes by improving insulin sensitivity.
特性
製品名 |
4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide |
|---|---|
分子式 |
C24H20BrN3O2 |
分子量 |
462.3 g/mol |
IUPAC名 |
4-[(2-bromophenoxy)methyl]-N-[4-(pyrazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H20BrN3O2/c25-22-4-1-2-5-23(22)30-17-19-6-10-20(11-7-19)24(29)27-21-12-8-18(9-13-21)16-28-15-3-14-26-28/h1-15H,16-17H2,(H,27,29) |
InChIキー |
MDWYJUCOMXZDAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)Br |
正規SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=CC=N4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269583.png)


![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![3,4-dimethoxy-N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B269589.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B269593.png)
![N-cyclopropyl-2-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B269594.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-mesitylacetamide](/img/structure/B269595.png)

![3,3-dimethyl-5-{[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B269599.png)
![3-{4-[(4-chlorophenoxy)methyl]-1,3-dioxolan-2-yl}-4H-chromen-4-one](/img/structure/B269600.png)


![4-(4-{[4-(4-Phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B269609.png)